Cas no 899757-90-5 (N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide)

N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide is a synthetic organic compound featuring a quinazolinone core linked to a benzamide moiety via a chlorinated phenyl bridge. Its structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for kinase inhibitors or other biologically active molecules. The presence of the 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl group may confer selectivity in target binding, while the chloro-substituted phenyl ring could enhance stability and lipophilicity. This compound is of interest for research applications in drug discovery, where its modular design allows for further derivatization. Proper handling and storage under inert conditions are recommended due to its reactive functional groups.
N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide structure
899757-90-5 structure
Product Name:N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide
CAS No:899757-90-5
MF:C22H16ClN3O2
MW:389.834343910217
CID:5489891
Update Time:2025-10-29

N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[2-chloro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-
    • N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide
    • Inchi: 1S/C22H16ClN3O2/c1-14-24-19-10-6-5-9-17(19)22(28)26(14)16-11-12-18(23)20(13-16)25-21(27)15-7-3-2-4-8-15/h2-13H,1H3,(H,25,27)
    • InChI Key: VQNYNWAVDHMHPC-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(N2C(=O)C3=C(N=C2C)C=CC=C3)=CC=C1Cl)(=O)C1=CC=CC=C1

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Additional information on N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide

Introduction to N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide (CAS No. 899757-90-5)

N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 899757-90-5, represents a fusion of quinazoline and benzamide moieties, which are well-known for their involvement in various pharmacological mechanisms. The presence of a chloro substituent and a methyl group on the quinazoline ring further enhances its chemical diversity, making it a promising candidate for further investigation.

The quinazoline scaffold is a heterocyclic aromatic compound that has been extensively studied for its role in medicinal chemistry. It is particularly recognized for its presence in several bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents. The specific derivative, 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl, introduces additional functional groups that can modulate the electronic properties of the molecule, thereby influencing its interactions with biological targets.

Benzamide, another key component of this compound, is known for its role as a pharmacophore in numerous drugs. It is often associated with analgesic, anti-inflammatory, and antiviral properties. The combination of benzamide with the quinazoline ring in N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide creates a molecular structure that is likely to exhibit enhanced biological activity compared to individual moieties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater accuracy. The integration of machine learning algorithms has further accelerated the discovery process by identifying potential lead compounds that can be optimized for specific therapeutic applications. In this context, N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide stands out as a compound with high potential for further development.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The chloro substituent on the phenyl ring necessitates careful handling to prevent unwanted side reactions. Additionally, the presence of the quinazoline ring demands attention to stereochemistry to maintain the integrity of the desired molecular structure.

In vitro studies have begun to explore the biological activity of N-2-chloro-5-(2-methyl-4-oxyo)-3,4-dihydroquinazolin -3 -y l)phenylbenzamide. Initial results suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. These findings are particularly intriguing given the growing interest in developing novel anti-inflammatory agents with minimal side effects.

The benzamide moiety has been shown to interact with various biological targets, including proteases and transcription factors. The specific arrangement of functional groups in N-\* \* \* \* \* \* \* \* \* \* \* \* \* \* \* \* 5-(2-methyl - 4 - oxo - 3 , 4 - dihydroquin azolin - 3 - yl )phen ylb enz amide may facilitate potent binding to these targets, leading to therapeutic effects.

Future research will focus on optimizing synthetic routes to improve scalability and cost-effectiveness. Additionally, comprehensive pharmacokinetic studies will be conducted to evaluate the compound's absorption, distribution, metabolism, and excretion profiles. These studies are crucial for determining its potential as a drug candidate and for guiding further development efforts.

The integration of high-throughput screening technologies will allow researchers to rapidly assess the biological activity of N-\*\*\*\*\*\*\*\*\*\*\*\*\*\*\*\*\*\*\*\*\* against a wide range of targets. This approach will help identify specific pathways and mechanisms that can be modulated by this compound, providing valuable insights for drug design and development.

The growing body of evidence supporting the therapeutic potential of quinazoline derivatives makes N-\*\*\*\*\*\*\*\*\* an exciting area of research. As our understanding of biological systems continues to expand, compounds like this one are likely to play a significant role in the development of new treatments for various diseases.

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